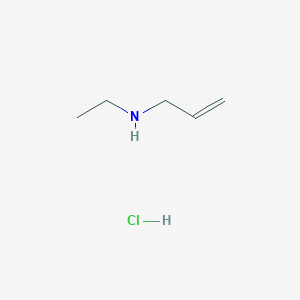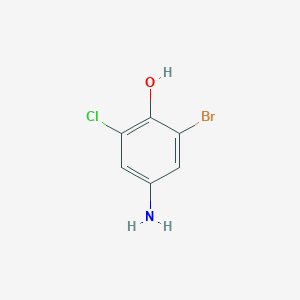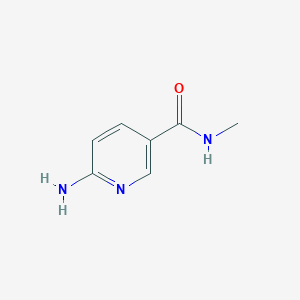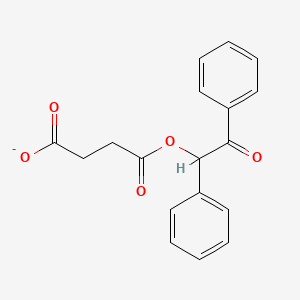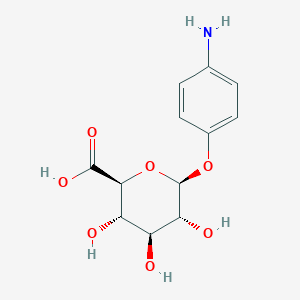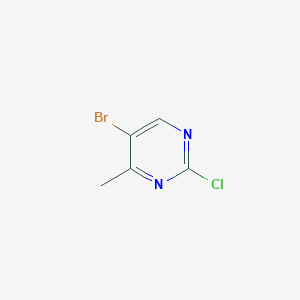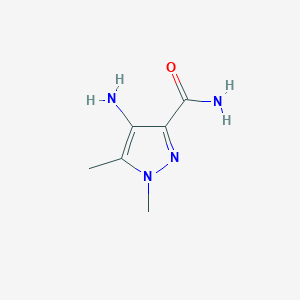
Acide 2-(1H-pyrrol-1-YL)butanoïque
Vue d'ensemble
Description
2-(1H-Pyrrol-1-yl)butanoic acid is a compound that features a pyrrole ring, which is a five-membered aromatic heterocycle with a nitrogen atom. This structure is significant in various chemical and pharmaceutical applications due to its presence in many biologically active molecules. Although the provided papers do not directly discuss 2-(1H-Pyrrol-1-yl)butanoic acid, they do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical behavior and synthesis potential of 2-(1H-Pyrrol-1-yl)butanoic acid.
Synthesis Analysis
The synthesis of related pyrrole-containing compounds involves several steps, including the formation of key intermediates and the use of catalytic processes. For instance, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid involves a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole via the N-oxide . This suggests that similar catalytic and regioselective strategies could potentially be applied to the synthesis of 2-(1H-Pyrrol-1-yl)butanoic acid.
Molecular Structure Analysis
The molecular structure of pyrrole-containing compounds is characterized by the presence of a nitrogen atom within the aromatic ring, which can influence the electronic properties of the molecule. The synthesis of related compounds, such as the one described in the first paper, involves careful consideration of the regiochemistry to ensure the correct positioning of substituents on the pyrrole ring . This knowledge can be extrapolated to understand the molecular structure considerations for 2-(1H-Pyrrol-1-yl)butanoic acid.
Chemical Reactions Analysis
The chemical reactions involving pyrrole derivatives can be complex due to the reactivity of the nitrogen atom in the ring. The synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid demonstrates the use of condensation reactions and the reactivity of the pyrrolidine ring, which is a saturated analog of the pyrrole ring . These reactions provide insight into the types of chemical transformations that 2-(1H-Pyrrol-1-yl)butanoic acid might undergo.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 2-(1H-Pyrrol-1-yl)butanoic acid, they do provide information on the characterization of related compounds. For example, the target compound in the second paper was confirmed using IR, 1H NMR, and MS, which are common techniques for determining the structure and purity of organic compounds . These methods could also be applied to analyze the physical and chemical properties of 2-(1H-Pyrrol-1-yl)butanoic acid.
Applications De Recherche Scientifique
Recherche sur le diabète
L'acide 2-(1H-pyrrol-1-YL)butanoïque est structurellement similaire aux dérivés du pyrrole-2-carboxaldéhyde (Py-2-C), qui ont été isolés de nombreuses sources naturelles, y compris les champignons, les plantes (racines, feuilles et graines) et les micro-organismes . Le marqueur moléculaire du diabète bien connu, la pyrraline, qui est produite après des réactions séquentielles in vivo, possède un squelette Py-2-C . Cela suggère que l'this compound pourrait potentiellement être utilisé dans la recherche sur le diabète.
Développement de biomarqueurs
Compte tenu de sa similitude structurelle avec le Py-2-C, l'this compound pourrait potentiellement être utilisé dans le développement de biomarqueurs pour la détection précoce et la détermination du stade des maladies de la vie moderne telles que le diabète, les maladies cardiaques et le cancer .
Étude des produits finaux de glycation avancée (AGE)
Les produits finaux de glycation avancée (AGE) sont produits par la réaction du glucose et des acides aminés. Ce processus se produit via les réactions d'Amadori et de Maillard bien connues . Étant donné que l'this compound est structurellement similaire au Py-2-C, il pourrait potentiellement être utilisé dans l'étude des AGE.
Capacité de réduction des ions métalliques
Portant une chaîne latérale formyle, l'acide γ-(2-formyl-5-hydroxyméthyl-pyrrol-1-yl)-butyrique a une capacité de réduction potentielle pour les ions métalliques . Compte tenu de sa similitude structurelle, l'this compound pourrait potentiellement partager cette propriété, le rendant utile dans les études impliquant la réduction des ions métalliques.
Blocs de construction hétérocycliques
L'this compound pourrait potentiellement être utilisé comme bloc de construction hétérocyclique dans la synthèse chimique . Les composés hétérocycliques sont largement utilisés dans de nombreux domaines de la recherche, notamment les sciences de la vie et la science des matériaux .
Mécanisme D'action
Target of Action
This compound is a unique chemical provided to early discovery researchers, and its specific biological targets are still under investigation .
Mode of Action
It’s worth noting that pyrrole compounds often interact with biological targets through their nitrogen atom, which can form hydrogen bonds and coordinate with metal ions .
Result of Action
As a unique chemical provided to early discovery researchers, its specific effects at the molecular and cellular level are still under investigation .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-(1H-Pyrrol-1-yl)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids. The nature of these interactions often involves the binding of 2-(1H-Pyrrol-1-yl)butanoic acid to the active sites of these enzymes, thereby influencing their activity. Additionally, it may interact with proteins involved in cell signaling pathways, potentially modulating their function and affecting downstream biochemical processes .
Cellular Effects
The effects of 2-(1H-Pyrrol-1-yl)butanoic acid on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(1H-Pyrrol-1-yl)butanoic acid can modulate the expression of genes involved in metabolic processes, leading to changes in the levels of key metabolites. It may also impact cell signaling pathways by interacting with signaling proteins, thereby altering the cellular response to external stimuli .
Molecular Mechanism
At the molecular level, 2-(1H-Pyrrol-1-yl)butanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may act as an enzyme inhibitor or activator, depending on the context of the interaction. Additionally, 2-(1H-Pyrrol-1-yl)butanoic acid can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(1H-Pyrrol-1-yl)butanoic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the stability of 2-(1H-Pyrrol-1-yl)butanoic acid can vary depending on the experimental conditions, such as temperature and pH. Over time, it may undergo degradation, leading to the formation of various metabolites. Long-term studies have shown that prolonged exposure to 2-(1H-Pyrrol-1-yl)butanoic acid can result in significant changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-(1H-Pyrrol-1-yl)butanoic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity .
Metabolic Pathways
2-(1H-Pyrrol-1-yl)butanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various biomolecules. For example, it may be metabolized by enzymes involved in amino acid metabolism, leading to changes in metabolic flux and the levels of specific metabolites. These interactions can have significant effects on overall metabolic activity and energy production within cells .
Transport and Distribution
The transport and distribution of 2-(1H-Pyrrol-1-yl)butanoic acid within cells and tissues are crucial for its biological activity. It can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with intracellular proteins. The distribution of 2-(1H-Pyrrol-1-yl)butanoic acid can influence its overall effectiveness and the extent of its biological effects .
Subcellular Localization
The subcellular localization of 2-(1H-Pyrrol-1-yl)butanoic acid is essential for its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. The precise localization of 2-(1H-Pyrrol-1-yl)butanoic acid within the cell can determine its specific biological effects and mechanisms of action .
Propriétés
IUPAC Name |
2-pyrrol-1-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-7(8(10)11)9-5-3-4-6-9/h3-7H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAAPDYRIGZLBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601387 | |
| Record name | 2-(1H-Pyrrol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63794-75-2 | |
| Record name | 2-(1H-Pyrrol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



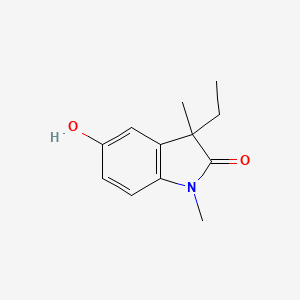
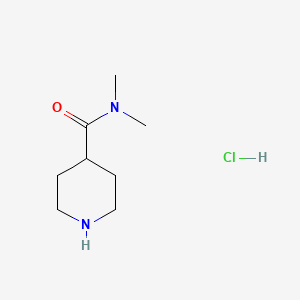

![Benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]-](/img/structure/B1286631.png)
